(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine
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Overview
Description
(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine typically involves the reaction of 4-fluoro-3-methylaniline with a thiazolidine derivative. One common method is to react 4-fluoro-3-methylaniline with 2-chloro-1,3-thiazolidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the thiazolidine ring can facilitate interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(4-chloro-3-methylphenyl)-1,3-thiazolidin-2-imine
- (2Z)-N-(4-bromo-3-methylphenyl)-1,3-thiazolidin-2-imine
- (2Z)-N-(4-iodo-3-methylphenyl)-1,3-thiazolidin-2-imine
Uniqueness
(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their chloro, bromo, or iodo counterparts.
Properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c1-7-6-8(2-3-9(7)11)13-10-12-4-5-14-10/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMXUFDSKHHVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NCCS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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